2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is a heterocyclic compound belonging to the quinazoline family. This compound features a fused ring structure that incorporates both a quinazoline and a carboxylic acid functional group. It is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is classified as a quinazoline derivative. Quinazolines are known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. This specific compound may serve as a building block for more complex derivatives with enhanced biological activities .
The synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, the use of non-hazardous coupling reagents has been reported to enhance reaction efficiency while minimizing environmental impact .
The molecular formula of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is . The structure consists of:
The compound has a molecular weight of approximately 178.14 g/mol. Its structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. For instance, the use of specific catalysts can enhance reaction rates and outcomes .
The mechanism of action for compounds derived from 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The carbonyl groups may facilitate hydrogen bonding or π-stacking interactions with target biomolecules.
Studies have shown that modifications at various positions on the quinazoline ring can significantly affect biological activity and selectivity towards specific targets .
Relevant data indicates that the compound exhibits moderate stability under standard laboratory conditions but requires precautions against moisture and air exposure .
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are explored for applications in:
Research continues to explore its utility in drug development and other advanced applications within chemical sciences .
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid belongs to the tetrahydroquinazoline class of heterocyclic compounds, characterized by a fused bicyclic system comprising a benzene ring fused to a pyrimidine ring. The IUPAC name explicitly defines the core scaffold (quinazoline), saturation state (1,2,3,4-tetrahydro), functional groups (2,4-dioxo), and carboxyl substitution position (C5). Its molecular formula is C₉H₆N₂O₄, with a molecular weight of 206.16 g/mol. The carboxylic acid moiety at position 5 and the dicarbonyl system at positions 2 and 4 create distinct electronic properties that influence its reactivity and biological interactions [1].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylic acid |
Molecular Formula | C₉H₆N₂O₄ |
CAS Registry | KEY293014888 (analog-specific) |
InChI Key | AGHPRNIZXNTHNO-UHFFFAOYSA-N |
Melting Point | >320°C (decomposition) |
Purity | ≥95% |
The structural complexity arises from:
First synthesized in the mid-20th century via classical cyclocondensation routes, this scaffold emerged as a strategic intermediate for accessing complex N-heterocycles. Early synthetic approaches involved:
Its significance expanded in the 1990s with the discovery that quinazoline cores inhibit dihydrofolate reductase (DHFR) and receptor tyrosine kinases. The C5-carboxylic acid group enabled modular derivatization into amides, esters, and hydrazides, accelerating structure-activity relationship (SAR) studies for anticancer and antimicrobial agents. Notable advances include:
This derivative occupies a distinct niche within the quinazoline family due to its electron-withdrawing C5-carboxylic acid and non-aromatic 3,4-bond (unlike fully aromatic quinazolines). Key comparative features:
Table 2: Structural and Functional Comparison with Related Quinazolines
Compound | Substituent Pattern | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | C5-COOH | 206.16 | High polarity, zwitterionic potential |
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | N3-(3-Fluorophenyl), C7-COOH | 300.24 | Enhanced kinase inhibition via fluorophenyl group |
3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | N3-(3-Chlorophenyl), C7-COOH | 316.70 | Improved logP (1.8) for membrane penetration |
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | N3-Phenyl, C7-COOH | 282.25 | Anticancer lead optimization scaffold |
The C5-regioisomer contrasts sharply with C7-carboxylic acid analogs (e.g., sc-343461):
Table 3: Biological and Chemical Roles of Key Derivatives
Compound | Primary Biological Role | Synthetic Application |
---|---|---|
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | DHFR inhibition scaffold | Precursor for N-functionalized anticancer leads |
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | Kinase inhibitor intermediate | Amide coupling for solubility enhancement |
2,4-Dioxo-1,3-diazinane-5-carboxylic acid | β-secretase modulation | Conformational constraint in peptide mimetics |
The scaffold’s versatility is evidenced by its dual roles:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0